molecular formula C20H14N2O B185611 N-(3-Cyanophenyl)-4-phenyl-benzamide CAS No. 5320-08-1

N-(3-Cyanophenyl)-4-phenyl-benzamide

Cat. No.: B185611
CAS No.: 5320-08-1
M. Wt: 298.3 g/mol
InChI Key: OYJKUFGBFGDLQD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4-phenyl-benzamide is a synthetic small molecule belonging to the benzanilide class of organic compounds, which are characterized by an anilide group where the carboxamide group is substituted with a benzene ring . This structural class has demonstrated significant potential in preclinical biomedical research, particularly in neuroscience. Benzanilide derivatives have been investigated as potent inhibitors of Sirtuin 2 (SIRT2) deacetylase, a NAD+-dependent enzyme that is abundantly expressed in the central nervous system . Inhibition of SIRT2 has emerged as a promising therapeutic strategy for neurodegenerative diseases, as it has been shown to decrease polyglutamine aggregation—a hallmark of Huntington's disease pathology—and to increase neuronal survival in models of Parkinson's disease . The 3-cyanophenyl moiety present in this compound is a key structural feature found in other bioactive molecules, including SIRT2 inhibitors and compounds evaluated for antiviral activity . Researchers utilize this compound and its analogs as crucial chemical tools to elucidate the pathophysiological role of SIRT2 and to investigate novel mechanisms for protecting against protein aggregation-mediated neurodegeneration. Furthermore, given the established role of SIRT2 in cell cycle progression and its suggested involvement in tumorigenesis, for instance through modulatory effects on p53, this compound may also hold value in oncology research for studying the regulation of mitotic arrest and apoptosis in critically damaged cells . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and profiling experiments, such as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, to determine its suitability for specific experimental systems .

Properties

CAS No.

5320-08-1

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23)

InChI Key

OYJKUFGBFGDLQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Cyanophenyl)-4-phenyl-benzamide with key analogs, focusing on structural variations, physicochemical properties, and applications.

Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide)

  • Structure: Contains a 3-cyanophenyl group and a propanamide backbone with trifluoromethylpyridine and chlorophenyl substituents.
  • Molecular Weight : 515.95 g/mol.
  • Key Features: The 3-cyanophenyl group enhances receptor binding, while the trifluoromethyl group improves metabolic stability.
  • Application: Clinically used for obesity treatment via cannabinoid receptor antagonism .
  • Comparison: Unlike this compound, Taranabant’s branched alkyl chain and pyridine moiety increase molecular complexity and specificity for central nervous system targets.

N-(3-Cyanophenyl)piperidine-4-carboxamide Hydrochloride

  • Structure: Features a 3-cyanophenyl group attached to a piperidine-carboxamide scaffold.
  • Molecular Weight: Not explicitly stated, but the hydrochloride salt suggests enhanced solubility.
  • Application : Likely explored in drug discovery for its amine functionality, which aids in salt formation and bioavailability .
  • Comparison: The piperidine ring contrasts with the 4-phenyl substitution in this compound, altering conformational flexibility and target interactions.

4-Methoxy-N-(3-methylphenyl)benzamide

  • Structure : Substituted with methoxy (electron-donating) and methyl (hydrophobic) groups.
  • Molecular Weight: 241.29 g/mol (C₁₅H₁₅NO₂).
  • Key Features: Methoxy groups enhance solubility but reduce electrophilic reactivity compared to cyano substituents.
  • Application : Used in material science and as a synthetic intermediate .
  • Comparison: The absence of a cyano group limits its utility in applications requiring strong electron-withdrawing effects.

N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFONYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE

  • Structure: Combines cyano, sulfonyl, and fluoro substituents.
  • Molecular Weight : 410.42 g/mol (C₂₁H₁₅FN₂O₄S).
  • Key Features : The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine improves metabolic stability.
  • Application : Likely investigated in medicinal chemistry for kinase inhibition or anti-inflammatory activity .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethyl group and isopropoxy substituent.
  • Application : Agricultural fungicide targeting succinate dehydrogenase .
  • Comparison: Demonstrates the versatility of benzamides in agrochemicals, contrasting with pharmaceutical-focused analogs like this compound.

Q & A

Q. Basic Quality Control

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect byproducts.
  • TLC : Monitor reaction progress (Rf_f = 0.3 in ethyl acetate/hexane 1:3) .

Q. Advanced Impurity Profiling :

  • LC-MS/MS : Identify trace impurities (e.g., unreacted acyl chloride or hydrolyzed intermediates) .
  • DSC/TGA : Assess thermal stability to rule out polymorphic transitions affecting bioavailability .

How does the compound’s pharmacokinetic profile compare to structurally related drugs, and what in vivo models are suitable for testing?

Advanced Pharmacological Profiling
Compare with Taranabant (a 3-cyanophenyl-containing anti-obesity drug):

  • LogP : Predicted ~3.5 (similar to Taranabant), suggesting moderate blood-brain barrier penetration .
  • Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation.

Q. In Vivo Models :

  • Rodent xenografts : Evaluate antitumor efficacy (e.g., HT-29 colon cancer models) .
  • PK/PD studies : Measure plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS .

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